Methylbenzyl methylbenzimidazole piperidinylmethanone
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Overview
Description
Benzimidazole derivatives are a class of heterocyclic compounds where a benzene ring is fused to the 4 and 5 positions of an imidazole ring.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of benzimidazole derivatives typically involves the condensation of 1,2-phenylenediamine with aldehydes or carboxylic acids. For benzimidazole derivative 8, the reaction can be carried out using ortho-phenylenediamine and a substituted benzaldehyde in the presence of an oxidizing agent like sodium metabisulfite. The reaction is usually conducted in a solvent mixture under mild conditions, followed by purification using hexane and water washes .
Industrial Production Methods: Industrial production of benzimidazole derivatives often employs continuous flow reactors to enhance efficiency and yield. The use of heterogeneous catalysts, such as NH3(CH2)4NH3SiF6, has been reported to offer advantages like short reaction times, high efficiency, and catalyst recyclability .
Chemical Reactions Analysis
Types of Reactions: Benzimidazole derivative 8 undergoes various chemical reactions, including:
Oxidation: Using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Employing reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions with halides or other electrophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in acetic acid.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like potassium carbonate.
Major Products:
Oxidation: Formation of benzimidazole N-oxides.
Reduction: Formation of reduced benzimidazole derivatives.
Substitution: Formation of alkylated benzimidazole derivatives.
Scientific Research Applications
Benzimidazole derivative 8 has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its antimicrobial, antiviral, and anticancer properties.
Medicine: Investigated as a potential drug candidate for various diseases, including cancer and infectious diseases.
Industry: Utilized in the development of materials with specific properties, such as dyes and pigments.
Mechanism of Action
The mechanism of action of benzimidazole derivative 8 involves its interaction with specific molecular targets. For instance, it can inhibit enzymes like transpeptidases, which are involved in bacterial cell wall synthesis, leading to cell death. In cancer cells, it may interfere with DNA replication and repair mechanisms, inducing apoptosis. The compound’s effects are mediated through various pathways, including enzyme inhibition, DNA binding, and disruption of cellular processes .
Comparison with Similar Compounds
Benzimidazole: The parent compound with a simpler structure.
Thiabendazole: Known for its anthelmintic activity.
Carbendazim: Used as a fungicide.
Fuberidazole: Another fungicidal agent.
Uniqueness: Benzimidazole derivative 8 stands out due to its specific substituents, which confer unique biological activities and enhance its potential as a therapeutic agent. Its ability to undergo various chemical modifications makes it a versatile compound for research and industrial applications .
Properties
CAS No. |
1234208-67-3 |
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Molecular Formula |
C22H25N3O |
Molecular Weight |
347.5 g/mol |
IUPAC Name |
[2-methyl-1-[(3-methylphenyl)methyl]benzimidazol-5-yl]-piperidin-1-ylmethanone |
InChI |
InChI=1S/C22H25N3O/c1-16-7-6-8-18(13-16)15-25-17(2)23-20-14-19(9-10-21(20)25)22(26)24-11-4-3-5-12-24/h6-10,13-14H,3-5,11-12,15H2,1-2H3 |
InChI Key |
FWLBCCWBWAZRLY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)CN2C(=NC3=C2C=CC(=C3)C(=O)N4CCCCC4)C |
Origin of Product |
United States |
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